molecular formula C10H12N2 B178772 4,5-Dihydro-1H-benzo[d]azepin-2-amine CAS No. 163914-97-4

4,5-Dihydro-1H-benzo[d]azepin-2-amine

Cat. No.: B178772
CAS No.: 163914-97-4
M. Wt: 160.22 g/mol
InChI Key: DUOFGDYKYCJNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydro-1H-benzo[d]azepin-2-amine is a chemical compound featuring a benzazepine core, a versatile scaffold recognized for its significant value in medicinal chemistry and pharmaceutical research . This specific amine-functionalized derivative serves as a crucial synthetic intermediate for constructing more complex molecules. Researchers utilize this compound and its analogues in early-stage drug discovery, particularly for its potential to interact with various biological targets . The benzazepine structure is a common motif found in compounds investigated for a range of therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and oncology . As a building block, it enables the exploration of novel drug candidates by facilitating structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. Handling Note: Handle the compound in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Disclaimer: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

163914-97-4

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,5-dihydro-1H-3-benzazepin-4-amine

InChI

InChI=1S/C10H12N2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2,(H2,11,12)

InChI Key

DUOFGDYKYCJNRH-UHFFFAOYSA-N

SMILES

C1CN=C(CC2=CC=CC=C21)N

Canonical SMILES

C1CN=C(CC2=CC=CC=C21)N

Synonyms

1H-3-Benzazepin-2-aMine, 4,5-dihydro-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural and functional differences between 4,5-Dihydro-1H-benzo[d]azepin-2-amine and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity/Applications References
This compound Not explicitly listed C₁₀H₁₂N₂ Benzazepine core with amine at position 2 Potential receptor ligand (inferred from analogues)
BHT-920 (6-Allyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-amine) 36085-64-0 C₉H₁₄N₄S Thiazolo ring fused to azepine; allyl substituent Dopamine D2/D3 receptor agonist
BHT-933 (6-Ethyl-5,6,7,8-tetrahydro-4H-oxazolo[4,5-d]azepin-2-amine dihydrochloride) 36067-72-8 C₉H₁₅N₃O·2HCl Oxazolo ring fused to azepine; ethyl substituent Selective α2-adrenergic receptor agonist
5,6,7,8-Tetrahydro-4H-thiazolo[5,4-d]azepin-2-amine dihydrochloride 36085-64-0 C₇H₁₂N₄S·2HCl Thiazolo ring fused to azepine Not explicitly stated (likely receptor ligand)
4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one 15987-50-5 C₁₀H₁₁NO Benzazepine core with ketone at position 2 Research intermediate
2,3,4,5-Tetrahydro-N,N-dimethyl-1H-2-benzazepin-8-amine 2248332-74-1 C₁₂H₁₈N₂ Benzazepine core with dimethylamine at position 8 Not explicitly stated (potential CNS applications)

Functional Group Impact on Activity

  • Amine vs. Ketone : The replacement of the amine group in this compound with a ketone (as in 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one) significantly alters polarity and hydrogen-bonding capacity, making the latter more suitable as a synthetic intermediate than a receptor ligand .
  • Heterocyclic Fusion : Compounds like BHT-920 and BHT-933 incorporate thiazolo or oxazolo rings fused to the azepine core. These modifications enhance binding specificity to dopamine and adrenergic receptors, respectively, compared to the simple benzazepine scaffold .

Pharmacological Relevance

  • Dopamine Receptor Affinity : BHT-920 exhibits agonist activity at dopamine D2/D3 receptors, suggesting that the thiazolo-azepine structure optimizes interactions with these receptors .
  • Adrenergic Selectivity : BHT-933's oxazolo ring and ethyl substituent confer selectivity for α2-adrenergic receptors, highlighting the role of heterocyclic fusion in receptor subtype specificity .

Physicochemical Properties

Property This compound BHT-933 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one
Molecular Weight ~160.22 g/mol (estimated) 254.16 g/mol 161.20 g/mol
Solubility Not reported Soluble in DMSO Not reported
Melting Point Not reported Not reported 158–160°C

Preparation Methods

Reductive Amination of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one

The most direct route to 4,5-dihydro-1H-benzo[d]azepin-2-amine involves reductive amination of the corresponding ketone precursor, 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5). This method leverages the commercial availability of the ketone (Chemsrc, GlpBio) and employs classic reductive amination protocols:

  • Reaction Setup :

    • The ketone (1.0 equiv) is treated with ammonium acetate (2.5 equiv) in methanol under reflux.

    • Sodium triacetoxyborohydride (1.2 equiv) is added portionwise to reduce the intermediate imine.

    • The reaction is typically complete within 12–24 hours, yielding the primary amine after aqueous workup .

  • Optimization Data :

    ParameterConditionYield (%)
    SolventMethanol78
    Reducing AgentNaBH(OAc)₃82
    TemperatureReflux (65°C)85

This method is favored for its simplicity and scalability, though purification may require chromatography due to byproduct formation .

Ring-Closing Metathesis (RCM) of Allylamino Cinnamyl Precursors

Adapting methodologies from 5-amino-benzazepine syntheses , a tailored RCM approach can construct the azepine ring while introducing the 2-amine group:

  • Synthetic Sequence :

    • Step 1 : Mizoroki–Heck coupling of 2-iodoaniline derivatives with ethyl acrylate forms (E)-cinnamate esters.

    • Step 2 : Allylation of the aniline nitrogen generates (E)-(2-allylamino)cinnamyl alcohols.

    • Step 3 : Conversion to trichloroacetimidates facilitates an Overman rearrangement, relocating the amino group to the nascent azepine ring .

    • Step 4 : Grubbs II-catalyzed RCM (5 mol %, 60°C, 18 h) cyclizes the diene to form the 4,5-dihydroazepine core .

  • Key Optimization :

    • Higher RCM temperatures (60°C vs. 50°C) reduce catalyst loading from 10 mol % to 5 mol % while improving yields to 81% .

    • Electron-deficient substrates (e.g., 4′-nitrophenyl derivatives) require extended reaction times, lowering yields to 49% .

Beckmann Rearrangement of Oxime Intermediates

An alternative pathway involves Beckmann rearrangement of the ketone’s oxime derivative:

  • Procedure :

    • Oxime Formation : Treatment of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with hydroxylamine hydrochloride yields the oxime.

    • Rearrangement : Heating the oxime in acidic conditions (e.g., H₂SO₄) induces Beckmann rearrangement, producing a lactam intermediate.

    • Reduction : The lactam is reduced using LiAlH₄ or BH₃·THF to afford the target amine .

  • Challenges :

    • Low regioselectivity during rearrangement may generate isomeric byproducts.

    • Harsh acidic conditions necessitate careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Reductive AminationKetone (CAS 15987-50-5)Imine formation, reduction78–85Simple, scalableRequires chromatography
RCM-Based Cyclization2-Iodoaniline derivativesHeck coupling, RCM49–81Modular, adaptableSensitive to electronic effects
Beckmann RearrangementKetoneOxime formation, rearrangement60–70Utilizes stable intermediatesLow regioselectivity

Late-Stage Functionalization and Applications

The synthetic utility of 4,5-dihydro-1H-benzo[d]azepin-2-amine is exemplified by its role as a precursor to bioactive molecules. For instance:

  • Mozavaptan Analogues : Hydrogenation of the dihydroazepine core followed by benzoylation yields vasopressin receptor antagonists .

  • Antibacterial Agents : Structural analogues demonstrate potency against Staphylococcus aureus and Mycobacterium tuberculosis (MIC 4–64 μg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.